N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
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Overview
Description
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that features a furan ring, a benzodioxine moiety, and a sulfonamide group
Mechanism of Action
Target of Action
It’s known that both furan and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Furan-containing compounds are known for their wide range of advantageous biological and pharmacological characteristics . They often work by interacting with their targets and causing changes that result in their therapeutic effects. For instance, some furan derivatives have been shown to exhibit antibacterial activity .
Biochemical Pathways
Furan and indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as furan and indole derivatives, are often studied to understand their absorption, distribution, metabolism, and excretion in the body .
Result of Action
Furan and indole derivatives are known to have diverse biological activities and therapeutic effects . These can range from antiviral effects, such as inhibiting viral replication, to anticancer effects, such as inhibiting cancer cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that factors such as pH, temperature, and the presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Benzodioxine Moiety: This involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxylated furan and benzodioxine intermediate with sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated benzodioxine derivatives.
Scientific Research Applications
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions due to its complex structure.
Industrial Applications: Potential use in the development of new materials with unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-FURAN-2-YL-1-HYDROXYPROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
- N-(3-FURAN-2-YL-1-HYDROXYPROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Uniqueness
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to the specific positioning of the hydroxyl group on the furan ring and the presence of the sulfonamide group, which confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c17-13(11-4-6-20-10-11)3-5-16-23(18,19)12-1-2-14-15(9-12)22-8-7-21-14/h1-2,4,6,9-10,13,16-17H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERYYJHIGPSBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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